molecular formula C12H20N2O15SSr2 B1263798 ストロンチウムラネレート七水和物 CAS No. 796104-87-5

ストロンチウムラネレート七水和物

カタログ番号 B1263798
CAS番号: 796104-87-5
分子量: 639.6 g/mol
InChIキー: BHMMKFQLHGVSRL-UHFFFAOYSA-J
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Strontium ranelate is synthesized from diethyl 1,3-acetonedicarboxylate through a series of chemical reactions including cyclization with sulfur and malononitrile, condensation with ethyl chloroacetate, and alkaline hydrolysis with strontium hydroxide, achieving an overall yield of 34% (Yuan Zhe-dong, 2007). Another synthesis route involves citric acid through decarboxylation, esterification, cyclization, alkylation, hydrolysis, and salification, confirming the structure of strontium ranelate by IR, 1H-NMR, and 13C-NMR with a total yield of approximately 42.6% (Liu Feng-hua, 2008).

Molecular Structure Analysis

Strontium ranelate's molecular structure enables its incorporation into bone matrix, affecting bone formation and resorption processes. Studies highlight its ability to substitute for calcium in the bone matrix, potentially altering the bone's structural and mechanical properties (P. Llinas et al., 2006).

Chemical Reactions and Properties

The compound interacts with bone cells by stimulating osteoblast differentiation and inhibiting osteoclast formation and resorption, demonstrating a dual effect on bone remodeling. This interaction promotes bone formation while preventing bone resorption, crucial for maintaining healthy bone density (E. Bonnelye et al., 2008).

Physical Properties Analysis

Strontium ranelate's physical properties, including its solubility and crystalline structure, are essential for its biological efficacy. It's synthesized in a heptahydrate form, indicating it contains seven molecules of water per molecule of strontium ranelate, which may influence its stability and bioavailability.

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity with biological molecules, play a vital role in its mechanism of action. Strontium ions can replace calcium ions in bone, leading to increased bone formation and decreased bone resorption. The specific interactions of strontium ions with bone tissue components are critical for its effectiveness in treating osteoporosis (P. Ammann et al., 2007).

科学的研究の応用

骨粗鬆症治療

ストロンチウムラネレート七水和物は、主に骨粗鬆症の治療に使用されます。この薬剤は、骨形成を促進し、骨吸収を抑制するという独自の二重作用機構を持っています。 この二重作用は、骨密度を高め、特に閉経後の女性における骨折のリスクを軽減するのに役立ちます .

骨密度増加

研究によると、ストロンチウムラネレートは、骨組織の鉱物密度(TMD)を大幅に増加させることができます。これは、骨粗鬆症関連骨折のリスクのある人にとって特に有益です。 この化合物は、ストロンチウムクエン酸やストロンチウム塩化物などの他のストロンチウム製剤と比較して、骨構造を強化する有効性について評価されています .

骨微細構造の改善

研究によると、ストロンチウムラネレート七水和物は、骨組織の微細構造を改善することができます。 これには、骨の機械的強度と安定性に不可欠な骨梁と皮質骨が含まれます .

骨折リスクの軽減

臨床研究によると、ストロンチウムラネレート七水和物は、股関節および脊椎骨折の予防に役立つ可能性があります。 ストロンチウムラネレートで1年間の治療を行った後、脊椎骨折が49%減少したという報告があります .

骨再生材料

ストロンチウムラネレート七水和物は、骨置換材料として使用されるセラミックスの成分として研究されています。 生体材料への組み込みは、骨芽細胞形成と破骨細胞形成の効果を利用して、骨粗鬆症による骨折や欠損を治療することを目的としています .

比較有効性試験

この化合物は、骨の健康に対するさまざまなストロンチウム製剤の有効性を評価するための比較研究にも使用されています。 このような研究は、骨疾患に対するより効果的な治療法を開発し、骨代謝におけるストロンチウムの役割を理解するために不可欠です .

作用機序

Target of Action

Strontium ranelate heptahydrate primarily targets osteoblasts and osteoclasts , the two key cell types involved in bone remodeling . Osteoblasts are responsible for bone formation, while osteoclasts are involved in bone resorption .

Mode of Action

Strontium ranelate heptahydrate exhibits a unique dual mode of action. It increases the deposition of new bone by stimulating osteoblast differentiation and activity, and simultaneously reduces the resorption of bone by inhibiting osteoclast differentiation and activity . This dual action results in an overall increase in bone mass .

Biochemical Pathways

Strontium ranelate heptahydrate influences several biochemical pathways. It has been shown to enhance osteoblastic cell replication and increase collagen synthesis . It also decreases pre-osteoclast differentiation and the bone-resorbing activity of mature osteoclasts . Furthermore, it has been suggested that strontium ranelate heptahydrate may reduce reactive oxygen species levels in bone marrow mesenchymal stem cells by activating the cAMP/PKA signaling pathway .

Pharmacokinetics

The pharmacokinetics of strontium ranelate heptahydrate involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 25% (range 19–27%) and is highly bound to bone tissue . Its elimination half-life is approximately 60 hours, and it is excreted via renal and gastrointestinal routes .

Result of Action

The molecular and cellular effects of strontium ranelate heptahydrate’s action include increased bone formation and decreased bone resorption, leading to an overall increase in bone mass . This results in improved bone tissue quality and microarchitecture, which enhances anti-fracture efficacy .

Action Environment

The action of strontium ranelate heptahydrate can be influenced by various environmental factors. For instance, the intake of strontium ranelate with calcium or food reduces its bioavailability by about 60-70%, compared with administration 3 hours after a meal . Therefore, food and calcium intake should be avoided both before and after administration of strontium ranelate .

Safety and Hazards

Strontium ranelate is associated with gastrointestinal side effects and a small increased risk of renal stones . It has been withdrawn worldwide owing to an increased adverse cardiac effects profile along with increased risk of venous thromboembolism (VTE) and various life-threatening allergic reactions .

将来の方向性

Strontium ranelate is a new antiosteoporotic treatment that has an original mechanism of action on bone turnover . It has clear anti-fracture efficacy but is associated with an increased risk of thromboembolic disease . The identification of strontium ranelate as a disease-modifying osteoarthritis drug is a milestone in osteoarthritis research .

特性

IUPAC Name

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O8S.7H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);7*1H2;;/q;;;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMMKFQLHGVSRL-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Sr+2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O15SSr2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046918
Record name Strontium ranelate heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

796104-87-5, 135459-87-9
Record name Strontium ranelate heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796104875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strontium ranelate heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STRONTIUM RANELATE HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/391RT5Q293
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What are the key advantages of the novel method for producing strontium ranelate heptahydrate described in the research?

A1: The research highlights several advantages of the novel method for producing strontium ranelate heptahydrate []:

  • Controlled Water Content: The produced strontium ranelate heptahydrate exhibits a consistent water content ranging from 19.0% to 20.4%. []
  • High Purity: The method yields a product with impurities (relevant substances) below 0.5%. []
  • Enhanced Stability: The produced strontium ranelate heptahydrate demonstrates stability at room temperature and maintains consistent moisture content, overall content, and levels of relevant substances even after prolonged storage under normal environmental conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。